![molecular formula C9H7ClO B14350629 Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride CAS No. 99718-03-3](/img/structure/B14350629.png)
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride is a chemical compound with a unique bicyclic structure. It is known for its reactivity and potential applications in various fields of scientific research. The compound’s structure consists of a bicyclo[4.2.0]octa-1,3,5-triene core with a carbonyl chloride functional group attached at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride typically involves the reaction of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid+SOCl2→Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or recrystallization may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cycloaddition: The bicyclic structure can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. Reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated HCl.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be used under controlled conditions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution with alcohols and amines, respectively.
Larger Ring Systems: Formed through cycloaddition reactions.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive carbonyl chloride group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, which can then participate in further chemical reactions. The bicyclic structure also allows for unique interactions and reactivity patterns, contributing to its versatility in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid: The precursor to the carbonyl chloride derivative, with a carboxylic acid functional group instead of a carbonyl chloride.
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: A related compound with a silicon-containing functional group, used in different applications.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. Its bicyclic structure also imparts distinct reactivity and stability characteristics, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
99718-03-3 |
|---|---|
Fórmula molecular |
C9H7ClO |
Peso molecular |
166.60 g/mol |
Nombre IUPAC |
bicyclo[4.2.0]octa-1(6),2,4-triene-3-carbonyl chloride |
InChI |
InChI=1S/C9H7ClO/c10-9(11)8-4-2-6-1-3-7(6)5-8/h2,4-5H,1,3H2 |
Clave InChI |
ZOMVOFOQIGOCJP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C1C=CC(=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)
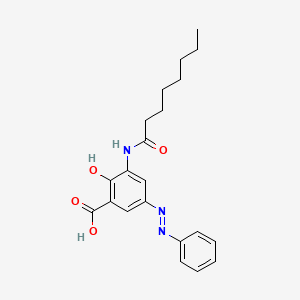
![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)
![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)
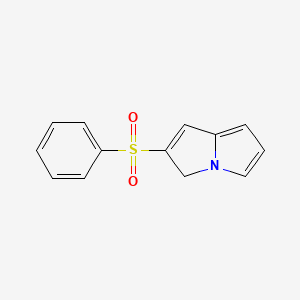
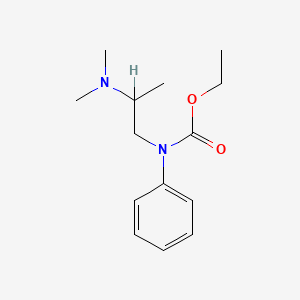


![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)
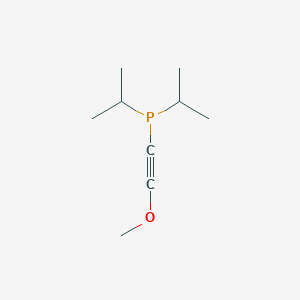
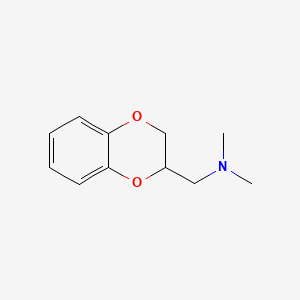
![4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14350627.png)
